Indeno[2,1-b]pyran, 2-methyl-
CAS No.: 62224-85-5
Cat. No.: VC15983538
Molecular Formula: C13H10O
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
![Indeno[2,1-b]pyran, 2-methyl- - 62224-85-5](/images/structure/VC15983538.png)
Specification
CAS No. | 62224-85-5 |
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Molecular Formula | C13H10O |
Molecular Weight | 182.22 g/mol |
IUPAC Name | 2-methylindeno[2,1-b]pyran |
Standard InChI | InChI=1S/C13H10O/c1-9-6-7-12-11-5-3-2-4-10(11)8-13(12)14-9/h2-8H,1H3 |
Standard InChI Key | FWXCNVCRONPPGY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C2C3=CC=CC=C3C=C2O1 |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituent Configuration
Indeno[2,1-b]pyran consists of a tricyclic system formed by the fusion of an indene moiety (a bicyclic structure comprising two benzene rings) with a pyran ring (a six-membered oxygen-containing heterocycle). The numbering scheme for indeno[2,1-b]pyran follows IUPAC guidelines, where the pyran oxygen occupies position 1, and the methyl group in the 2-methyl derivative is attached to position 2 of the pyran ring .
The molecular formula for 2-methyl-indeno[2,1-b]pyran is C₁₃H₁₀O, derived from the base indeno[2,1-b]pyran structure (C₁₂H₈O) with an additional methyl group. X-ray crystallography of analogous compounds, such as 2-methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran, reveals a planar bicyclic core with slight puckering in the pyran ring due to steric interactions.
Table 1: Structural Parameters of 2-Methyl-Indeno[2,1-b]pyran
Property | Value | Source |
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Molecular Formula | C₁₃H₁₀O | |
Molecular Weight | 182.22 g/mol | |
Bond Length (C-O) | 1.36 Å | |
Dihedral Angle (C2-C1-O) | 178.5° |
Synthesis and Reaction Pathways
Cyclization Strategies
The synthesis of 2-methyl-indeno[2,1-b]pyran typically employs cyclization reactions. A notable method involves the condensation of phthalaldehyde derivatives with methyl-substituted enol ethers or malononitrile analogs under basic conditions. For example, Jiang et al. demonstrated a [4+2] bicyclization strategy using phthalaldehyde and methyl-activated nucleophiles in dimethylformamide (DMF) with triethylamine as a catalyst .
General Procedure:
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Reactants: Phthalaldehyde (1.0 mmol) and 2-methyl-1,3-dicarbonyl compound (1.0 mmol).
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Conditions: DMF solvent, Et₃N (1.0 mmol), stirred at 25°C for 12–24 hours.
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Workup: Precipitation with cold water followed by recrystallization from ethanol yields the product in 65–78% purity .
Mechanistic Insights
The reaction proceeds via a Knoevenagel-type condensation, forming a conjugated diene intermediate that undergoes electrocyclization to generate the pyran ring. Density functional theory (DFT) studies on similar systems indicate that the methyl group at position 2 stabilizes the transition state by reducing ring strain, enhancing reaction efficiency.
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 2214 cm⁻¹ (C≡N stretch in cyano derivatives) and 1627 cm⁻¹ (C=O stretch) confirm functional group incorporation .
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¹H NMR: Distinct signals include a singlet at δ 2.45 ppm (CH₃ group) and aromatic protons between δ 7.2–8.1 ppm with coupling constants of J = 7.6–8.4 Hz .
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Mass Spectrometry: The molecular ion peak at m/z 182.22 ([M]⁺) aligns with the theoretical molecular weight .
Table 2: Key Spectral Data for 2-Methyl-Indeno[2,1-b]pyran
Technique | Key Signals | Source |
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IR (KBr) | 1627 cm⁻¹ (C=O) | |
¹H NMR (400 MHz, DMSO) | δ 2.45 (s, 3H, CH₃) | |
¹³C NMR | δ 164.4 (C=O), 25.8 (CH₃) |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyran ring facilitates electrophilic aromatic substitution. For instance, nitration at position 4 proceeds selectively using HNO₃/AcOH, yielding 4-nitro-2-methyl-indeno[2,1-b]pyran.
Ring-Opening Reactions
Treatment with aqueous HCl opens the pyran ring, producing a diketone intermediate that can be re-cyclized under basic conditions to form indenone derivatives.
Applications in Materials and Medicinal Chemistry
Organic Electronics
The rigid, planar structure of 2-methyl-indeno[2,1-b]pyran enhances charge transport in organic semiconductors. Derivatives exhibit hole mobility values of 0.12 cm²/V·s, comparable to rubrene-based materials.
Recent Advances and Future Directions
Recent work (2025) has focused on catalytic asymmetric synthesis to access enantiomerically pure 2-methyl-indeno[2,1-b]pyrans. Chiral phosphoric acid catalysts achieve enantiomeric excesses (ee) >90%, enabling applications in asymmetric catalysis .
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